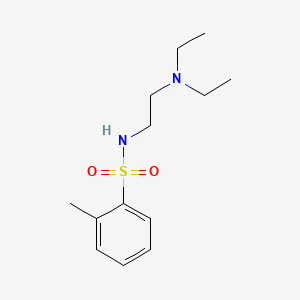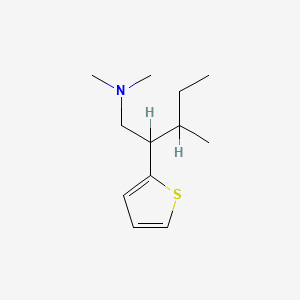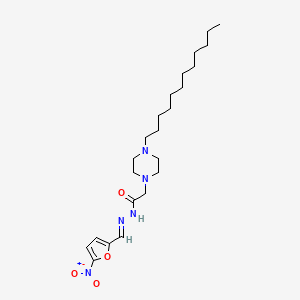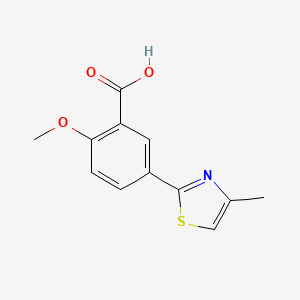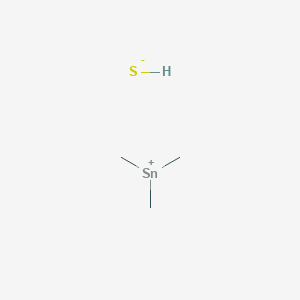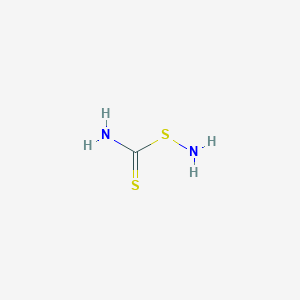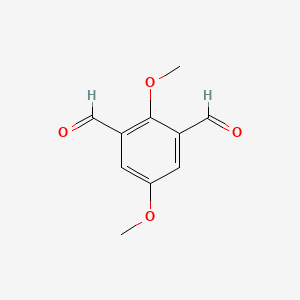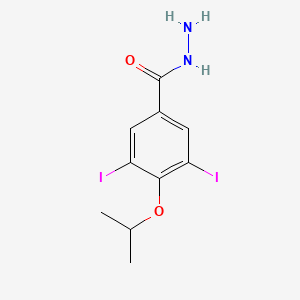
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide: is an organic compound with the molecular formula C10H12I2N2O2. This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isopropoxy group. The carboxylic acid group is converted to a hydrazide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide typically involves the following steps:
Iodination: The starting material, 4-isopropoxybenzoic acid, undergoes iodination at positions 3 and 5 using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Conversion to Hydrazide: The iodinated product is then converted to the hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.
Industry:
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide group. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The iodine atoms and isopropoxy group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide
- Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide
- Benzoic acid, 2-hydroxy-3,5-diiodo-
Comparison:
- Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide: Similar structure but with a propoxy group instead of an isopropoxy group. This difference can affect the compound’s solubility and reactivity.
- Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Contains methoxy groups instead of iodine atoms, leading to different chemical and biological properties.
- Benzoic acid, 2-hydroxy-3,5-diiodo-: The hydroxyl group at position 2 can significantly alter the compound’s reactivity and interaction with biological targets .
Conclusion
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug development and other industrial applications.
Propriétés
Numéro CAS |
24022-28-4 |
|---|---|
Formule moléculaire |
C10H12I2N2O2 |
Poids moléculaire |
446.02 g/mol |
Nom IUPAC |
3,5-diiodo-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C10H12I2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15) |
Clé InChI |
DCVRENSZNGKLTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1I)C(=O)NN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



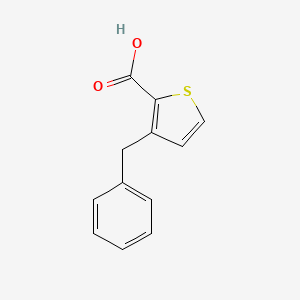
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
